molecular formula C21H19BrFN3O B2799120 (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359401-53-8

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2799120
M. Wt: 428.305
InChI Key: ZUMSTAOBOCFDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19BrFN3O and its molecular weight is 428.305. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Analysis

  • Practical Synthesis of Intermediates : Research on the synthesis of structurally related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing practical, scalable synthesis methods for pharmaceutical intermediates. The study by Qiu et al. (2009) discusses overcoming challenges associated with the synthesis process, which could be relevant for synthesizing and studying compounds like the one [Qiu et al., 2009].

Pharmacological Applications

  • Antitumor Activity of Chemical Compounds : The research on various compounds, including chrysophanol, and their antitumor effects provides a model for investigating the potential anticancer properties of complex molecules. Studies like those conducted by Zeng et al. (2019) on chrysophanol's effects on malignant optic nerve meningioma cell lines indicate that compounds can be evaluated for their mechanisms of action, including caspase activation and induction of apoptosis [Zeng et al., 2019].

Drug Design and Molecular Inhibition

  • Inhibition of Biological Targets : The design of inhibitors for specific biological targets, such as coagulation factor Xa, involves detailed understanding of molecular interactions and the development of competitive, small-molecule inhibitors. The work by Pauls et al. (2001) on developing potent, orally bioavailable inhibitors demonstrates the complexity and potential of targeted drug design, which could be applicable to the development of therapeutic agents based on the compound of interest [Pauls et al., 2001].

properties

IUPAC Name

[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMSTAOBOCFDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

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